bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate
Overview
Description
Bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate, also known as MIPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIPA is a phosphoric acid derivative that can be synthesized through a variety of methods.
Scientific Research Applications
Bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been used in scientific research for its potential applications in the field of medicine. Studies have shown that bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate is not fully understood. However, studies have shown that bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been shown to have anti-inflammatory and analgesic effects in animal models. Studies have also shown that bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has neuroprotective effects, which may be due to its ability to inhibit the activity of AChE. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
Bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has been shown to have a low toxicity profile, making it a safe candidate for use in animal models. However, bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for research on bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate. Further studies are needed to fully elucidate its mechanism of action and its effects on the body. Additionally, studies are needed to determine the safety and efficacy of bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate in humans. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate may have potential applications in the treatment of pain, inflammation, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
Conclusion:
In conclusion, bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate is a chemical compound that has gained attention in recent years for its potential applications in scientific research. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate can be synthesized through various methods and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate has several advantages for use in lab experiments, but further research is needed to fully elucidate its effects and determine its safety and efficacy in humans. bis(3-methylphenyl) (4-isopropylphenyl)amidophosphate may have potential applications in the treatment of pain, inflammation, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
properties
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-propan-2-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NO3P/c1-17(2)20-11-13-21(14-12-20)24-28(25,26-22-9-5-7-18(3)15-22)27-23-10-6-8-19(4)16-23/h5-17H,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIMYFZVKUXLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)C(C)C)OC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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